In Vivo Tumor Growth Inhibition: Superior Efficacy of 2',4'-Dihydroxy-3,4-methylenedioxychalcone in EAC-Bearing Mice
In a direct head-to-head comparison of three chalcone derivatives administered at 200 mg/kg/day, 2',4'-dihydroxy-3,4-methylenedioxychalcone (C1) produced 81.71% cell growth inhibition (P < 0.01) and 82.60% increased lifespan (P < 0.05) in EAC-bearing mice, outperforming the other two derivatives tested under identical conditions [1].
| Evidence Dimension | In vivo tumor cell growth inhibition at 200 mg/kg/day |
|---|---|
| Target Compound Data | 81.71% growth inhibition (P < 0.01) |
| Comparator Or Baseline | 2'-Hydroxy-2,4,6-trimethoxychalcone (C2) and 2'-hydroxy-4-methylchalcone (C3); both exhibited lower inhibition |
| Quantified Difference | C1 exhibited the highest inhibition among the three derivatives tested |
| Conditions | Ehrlich ascites carcinoma (EAC)-bearing mice, 200 mg/kg/day dosing regimen |
Why This Matters
This in vivo tumor growth inhibition data directly informs compound selection for preclinical oncology studies requiring demonstrated efficacy in murine ascites carcinoma models.
- [1] Khatun M, Islam F, Gopalan V, et al. 2',4'-Dihydroxy-3,4-methylenedioxychalcone Activate Mitochondrial Apoptosis of Ehrlich Ascites Carcinoma Cells. Current Drug Therapy. 2020;15(4):337-350. doi:10.2174/1574885514666191211122437 View Source
